molecular formula C14H12O2S B6378122 2-Formyl-6-(2-methylthiophenyl)phenol, 95% CAS No. 1261994-95-9

2-Formyl-6-(2-methylthiophenyl)phenol, 95%

Cat. No. B6378122
CAS RN: 1261994-95-9
M. Wt: 244.31 g/mol
InChI Key: ZRPOVGMOLKQBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-6-(2-methylthiophenyl)phenol, 95% (2F6MTP) is a phenol derivative that has been extensively studied in the laboratory setting due to its potential applications in scientific research. 2F6MTP is a highly functionalized compound that can be used as a building block for the synthesis of a variety of other compounds. It has been used in the synthesis of a number of bioactive molecules, such as peptides, peptidomimetics, and small molecules. Additionally, 2F6MTP has been used to study a variety of biochemical and physiological effects.

Scientific Research Applications

2-Formyl-6-(2-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a number of bioactive molecules, such as peptides, peptidomimetics, and small molecules. Additionally, it has been used to study the effects of various drugs and compounds on biochemical and physiological processes. Furthermore, it has been used to study the effects of various environmental factors on biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 2-Formyl-6-(2-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound interacts with various biochemical and physiological processes in a variety of ways. For example, it has been shown to interact with enzymes, receptors, and other proteins, as well as with DNA and RNA. Additionally, it has been shown to interact with various small molecules, such as hormones and neurotransmitters.
Biochemical and Physiological Effects
2-Formyl-6-(2-methylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been shown to have anti-diabetic, anti-microbial, and anti-viral effects. Furthermore, it has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Formyl-6-(2-methylthiophenyl)phenol, 95% in laboratory experiments is its high purity. 2-Formyl-6-(2-methylthiophenyl)phenol, 95% is typically available in a 95% pure form, which makes it ideal for use in a variety of laboratory experiments. Additionally, it is relatively inexpensive and easy to obtain, which makes it an attractive option for laboratory experiments. However, there are some limitations to using 2-Formyl-6-(2-methylthiophenyl)phenol, 95% in laboratory experiments. For example, it is a highly functionalized compound, which can make it difficult to use in certain types of experiments. Additionally, the exact mechanism of action of 2-Formyl-6-(2-methylthiophenyl)phenol, 95% is not yet fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

Given its wide range of biochemical and physiological effects, there are a number of potential future directions for the use of 2-Formyl-6-(2-methylthiophenyl)phenol, 95% in scientific research. For example, it could be used to study the effects of various drugs and compounds on biochemical and physiological processes. Additionally, it could be used to study the effects of various environmental factors on biochemical and physiological processes. Furthermore, it could be used in the synthesis of a variety of bioactive molecules, such as peptides, peptidomimetics, and small molecules. Finally, it could be used to develop new drugs and compounds for the treatment of various diseases.

Synthesis Methods

2-Formyl-6-(2-methylthiophenyl)phenol, 95% can be synthesized from commercially available starting materials via a two-step process. The first step involves the reaction of 2-methylthiophenol with formaldehyde to form 2-formyl-6-(2-methylthiophenyl)phenol. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The second step involves the oxidation of the 2-formyl-6-(2-methylthiophenyl)phenol to the desired product, 2-Formyl-6-(2-methylthiophenyl)phenol, 95%. This reaction is typically carried out in the presence of a strong oxidizing agent, such as a peroxide or a persulfate.

properties

IUPAC Name

2-hydroxy-3-(2-methylsulfanylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-8-3-2-6-11(13)12-7-4-5-10(9-15)14(12)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPOVGMOLKQBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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